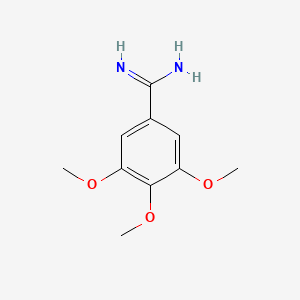

3,4,5-三甲氧基苯甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives related to 3,4,5-Trimethoxy-benzamidine has been explored in various studies. In one study, a series of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes . Another research effort led to the creation of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, which were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . Additionally, a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized through a one-pot sequential four-component condensation reaction without the use of a catalyst .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxy-benzamidine derivatives plays a crucial role in their biological activity. The docking study of the benzoxazole derivatives revealed that the interaction with the COX-2 enzyme's active site is consistent with their biological evaluation, suggesting that the trimethoxybenzyl moiety is significant for the inhibitory activity . The dihydropyrimidine-2(1H)-one/thione derivatives were characterized by spectral analysis, which is essential for confirming the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are notable for their selectivity and efficiency. The synthesis of benzoxazole derivatives involved selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to minimize side effects . The one-pot synthesis of dihydropyrimidine derivatives indicates a reaction that is efficient and potentially scalable for larger production .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are inferred from their biological activity and synthesis methods. The benzoxazole derivatives demonstrated significant anti-inflammatory activity and gastric tolerance in vivo, which suggests favorable physical properties such as solubility and stability that allow them to exert their biological effects effectively . The dihydropyrimidine derivatives showed antitumor activity against cancer stem cells, indicating that their chemical properties are suitable for interacting with biological targets .

科学研究应用

癌症研究

3,4,5-三甲氧基苯甲酰胺衍生物在癌症研究中显示出有希望的结果。例如,合成了新的衍生物,并对其针对癌症干细胞的抗肿瘤活性进行了测试,在某些化合物中显示出显著的抑制(Bhat, Al‐Dhfyan, & Al-Omar, 2016)。这表明这些化合物有潜力发展成癌症治疗药物,特别是针对癌症干细胞。

药理学研究

在药理学中,3,4,5-三甲氧基苯甲酰胺及其衍生物已被用于各种应用的探索。研究已经调查了这些化合物对组织呼吸和胃粘膜的影响,表明其在开发抗溃疡药物中可能发挥作用(Abe, Sekiguchi, Tsuru, & Irikura, 1984)。此外,这些化合物还被检验其对丙酮酸氧化和抗惊厥特性的抑制作用(Chaturvedi, Chaudhari, & Parmar, 1972)。

抗菌活性

对3,4,5-三甲氧基苯甲酰胺衍生物的抗菌性质也进行了研究。例如,一项研究合成并测试了新型衍生物对不同细菌菌株的抗菌活性,尽管结果显示与标准药物相比活性较低(Saeed, Khera, Abbas, Latif, Sajid, & Floerke, 2010)。

抗氧化性质

对由3,4,5-三甲氧基苯甲醛合成的新噻唑衍生物的抗氧化性质进行了调查。这些研究表明,一些合成的化合物表现出强大的抗氧化活性,表明在这一领域进一步探索的潜力(Jaishree, Ramdas, Sachin, & Ramesh, 2012)。

材料化学

在材料化学中,研究了3,4,5-三甲氧基苯甲酰胺衍生物在制备和表征参考物质中的应用。例如,一项研究侧重于3,4,5-三甲氧基苯甲醛参考物质的制备、均匀性和稳定性,突显了其在各种化学应用中的潜在用途(Wang Yongmei et al., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABPJQXZBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404737 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxy-benzamidine | |

CAS RN |

4156-70-1 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

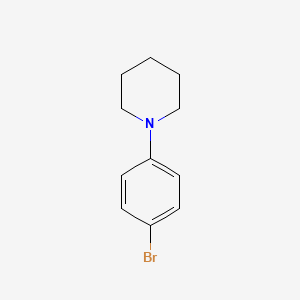

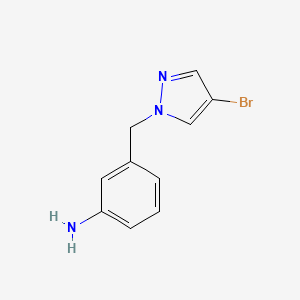

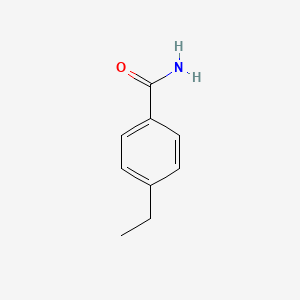

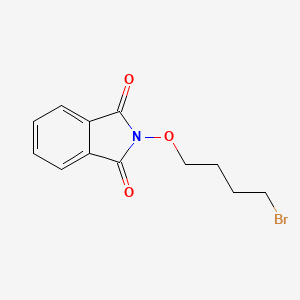

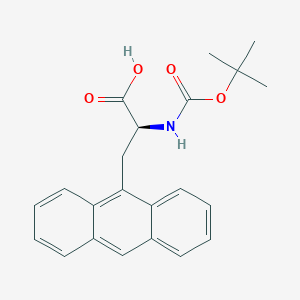

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)